D-Apio-beta-L-furanose D-Apio-beta-L-furanose
Brand Name: Vulcanchem
CAS No.: 30912-14-2
VCID: VC17042053
InChI: InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1
SMILES:
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol

D-Apio-beta-L-furanose

CAS No.: 30912-14-2

Cat. No.: VC17042053

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

D-Apio-beta-L-furanose - 30912-14-2

Specification

CAS No. 30912-14-2
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
IUPAC Name (2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol
Standard InChI InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1
Standard InChI Key ASNHGEVAWNWCRQ-YUPRTTJUSA-N
Isomeric SMILES C1[C@]([C@H]([C@H](O1)O)O)(CO)O
Canonical SMILES C1C(C(C(O1)O)O)(CO)O

Introduction

Chemical Identity and Structural Characterization

D-Apio-beta-L-furanose (CAS 30912-14-2) is a pentose sugar derivative classified under the apiofuranose family. Its molecular structure consists of a furanose ring with a hydroxymethyl group at the C3 position, conferring unique stereochemical properties. The compound’s exact mass is 150.05282342 Da, and its systematic IUPAC name is (2S,3R,4S)-4-(hydroxymethyl)tetrahydrofuran-2,3,4-triol .

Molecular and Physicochemical Properties

The following table summarizes key physicochemical parameters of D-Apio-beta-L-furanose:

PropertyValue
Molecular FormulaC5H10O5\text{C}_5\text{H}_{10}\text{O}_5
Molecular Weight150.13 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Topological Polar Surface Area90.15 Ų
XLogP3-AA-2.2

These properties underscore its high polarity and solubility in aqueous media, consistent with its role in biological systems .

Stereochemical Configuration

The β-L configuration of D-Apio-beta-L-furanose arises from the spatial arrangement of hydroxyl groups at C2 and C3, which adopt a cis relationship. This configuration was confirmed via periodate oxidation studies and optical rotation comparisons with synthetic standards . Nuclear magnetic resonance (NMR) analyses further revealed distinct coupling constants (J1,2=3.8HzJ_{1,2} = 3.8 \, \text{Hz}) characteristic of the β-anomeric form .

Synthesis and Derivatization Strategies

Classical Synthetic Routes

The synthesis of D-Apio-beta-L-furanose typically begins with 1,2-O-isopropylidene-D-glycero-tetrafuranos-3-ulose (15), which undergoes homologation at the C3 position. Key steps include:

  • Aldol Condensation: Introduction of a hydroxymethyl group via reaction with formaldehyde under basic conditions.

  • Stereoselective Reduction: Use of sodium borohydride to yield the desired β-L configuration.

  • Deprotection: Acidic hydrolysis of isopropylidene groups to furnish the free sugar .

Microwave-assisted glycosylation has emerged as a critical innovation, reducing reaction times from 48 hours to 30 minutes while improving yields to >75% .

Functionalization at Key Positions

Modifications at the N6 and C3′ positions have been explored to enhance bioactivity:

  • N6-Benzylation: Introduction of a 2-methoxy-5-chlorobenzyl group at N6 yielded A3_3 adenosine receptor (A3_3AR) antagonists with Ki=0.98μMK_i = 0.98 \, \mu\text{M} .

  • C3′-Carboxamide Derivatives: Substitution with ethylcarboxamide moieties improved selectivity for A3_3AR, though potency remained suboptimal (Ki>3μMK_i > 3 \, \mu\text{M}) .

Conformational Analysis and Computational Insights

Molecular dynamics simulations reveal that D-Apio-beta-L-furanose adopts a 2T3^2\text{T}_3 puckering conformation in aqueous solution, stabilizing intramolecular hydrogen bonds between O2′ and O4′. Docking studies with A3_3AR highlight the critical role of the 3′-hydroxymethyl group in positioning the nucleobase for optimal receptor engagement .

Natural Occurrence and Glycosidic Linkages

D-Apio-beta-L-furanose residues are found in apiin, a flavonoid glycoside from parsley (Petroselinum crispum). In apiin, the β-L-apiosyl unit is linked to C2 of a D-glucopyranose residue via a β-glycosidic bond, as evidenced by 13C^{13}\text{C}-NMR and enzymatic hydrolysis .

Challenges and Future Directions

While synthetic advances have enabled access to D-Apio-beta-L-furanose derivatives, key challenges persist:

  • Low Receptor Affinity: The apiofuranose scaffold’s rigidity reduces compatibility with ribose-binding pockets in adenosine receptors .

  • Metabolic Instability: Rapid dephosphorylation of nucleoside prodrugs limits in vivo efficacy .

Future research should prioritize:

  • Ring-Flexible Analogs: Incorporation of cyclopentane or pyrrolidine rings to enhance conformational adaptability.

  • Targeted Prodrug Strategies: Phosphorodiamidate morpholino oligomers (PMOs) to improve cellular uptake and metabolic stability.

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